molecular formula C18H22N6O B5153710 N-cyclopropyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine

N-cyclopropyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine

Cat. No. B5153710
M. Wt: 338.4 g/mol
InChI Key: VSJLOUODWDLRCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine, also known as CPI-0610, is a small molecule inhibitor that targets bromodomain and extra-terminal (BET) proteins. BET proteins play a crucial role in regulating gene expression, and their dysregulation has been linked to various diseases, including cancer and inflammation. CPI-0610 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

Mechanism of Action

N-cyclopropyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine targets BET proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones, which are associated with active gene transcription. By inhibiting BET proteins, N-cyclopropyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine prevents the recruitment of transcriptional co-activators to the chromatin, leading to the suppression of gene transcription.
Biochemical and Physiological Effects
The inhibition of BET proteins by N-cyclopropyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine has several biochemical and physiological effects. It leads to the downregulation of genes involved in cell proliferation, survival, and inflammation. It also leads to the upregulation of genes involved in cell differentiation and apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of N-cyclopropyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine is its specificity for BET proteins, which makes it a valuable tool for studying the role of these proteins in various biological processes. However, its limited solubility in aqueous solutions and its potential toxicity at high concentrations can pose challenges in lab experiments.

Future Directions

There are several future directions for the research and development of N-cyclopropyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine. One direction is to explore its potential as a therapeutic agent for various cancers and inflammatory diseases. Another direction is to investigate its mechanism of action and identify new targets for BET protein inhibition. Additionally, the development of new formulations and delivery systems can improve its solubility and reduce its toxicity.

Synthesis Methods

The synthesis of N-cyclopropyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine involves several steps, including the coupling of 2-pyridinecarboxylic acid with 1,3-cyclohexanedione, followed by the reaction of the resulting compound with 2-pyrimidinylamine and 1,4-diazepane-2,5-dione. The final step involves the introduction of a cyclopropyl group to the molecule.

Scientific Research Applications

N-cyclopropyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine has been extensively studied in preclinical models of cancer and inflammation. In cancer, N-cyclopropyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine has been shown to inhibit the growth of various tumor types, including leukemia, lymphoma, and solid tumors. It has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and immunotherapy.
In inflammation, N-cyclopropyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and psoriasis.

properties

IUPAC Name

[6-(cyclopropylamino)pyridin-3-yl]-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O/c25-17(14-3-6-16(21-13-14)22-15-4-5-15)23-9-2-10-24(12-11-23)18-19-7-1-8-20-18/h1,3,6-8,13,15H,2,4-5,9-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJLOUODWDLRCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CN=C(C=C2)NC3CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine

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